molecular formula C13H20IrO2 B12059692 (1,5-Cyclooctadiene)iridium(I) 2,4-pentanedionate

(1,5-Cyclooctadiene)iridium(I) 2,4-pentanedionate

Katalognummer: B12059692
Molekulargewicht: 400.51 g/mol
InChI-Schlüssel: CXVDVPYBQMSIAP-DWVXZKBMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1,5-Cyclooctadiene)iridium(I) 2,4-pentanedionate is an organometallic compound that features iridium coordinated to 1,5-cyclooctadiene and 2,4-pentanedionate ligands.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (1,5-Cyclooctadiene)iridium(I) 2,4-pentanedionate typically involves the reaction of iridium trichloride with 1,5-cyclooctadiene and 2,4-pentanedione under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product. The resulting compound is then purified through recrystallization .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of high-purity reagents and stringent control of reaction conditions are crucial to ensure the consistency and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: (1,5-Cyclooctadiene)iridium(I) 2,4-pentanedionate undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iridium(III) complexes, while reduction can produce iridium(0) species .

Wirkmechanismus

The mechanism by which (1,5-Cyclooctadiene)iridium(I) 2,4-pentanedionate exerts its effects involves the coordination of the iridium center to various substrates. This coordination facilitates the activation of chemical bonds, making the compound an effective catalyst. The molecular targets and pathways involved depend on the specific reaction and application .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: (1,5-Cyclooctadiene)iridium(I) 2,4-pentanedionate is unique due to its specific ligand combination, which imparts distinct reactivity and stability. Its ability to act as a versatile catalyst in various chemical reactions sets it apart from other similar compounds .

Eigenschaften

Molekularformel

C13H20IrO2

Molekulargewicht

400.51 g/mol

IUPAC-Name

(1Z,5Z)-cycloocta-1,5-diene;(Z)-4-hydroxypent-3-en-2-one;iridium

InChI

InChI=1S/C8H12.C5H8O2.Ir/c1-2-4-6-8-7-5-3-1;1-4(6)3-5(2)7;/h1-2,7-8H,3-6H2;3,6H,1-2H3;/b2-1-,8-7-;4-3-;

InChI-Schlüssel

CXVDVPYBQMSIAP-DWVXZKBMSA-N

Isomerische SMILES

C/C(=C/C(=O)C)/O.C1/C=C\CC/C=C\C1.[Ir]

Kanonische SMILES

CC(=CC(=O)C)O.C1CC=CCCC=C1.[Ir]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.